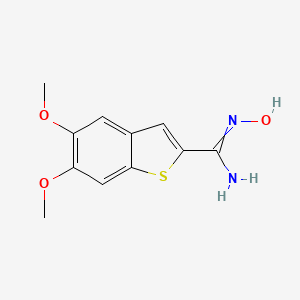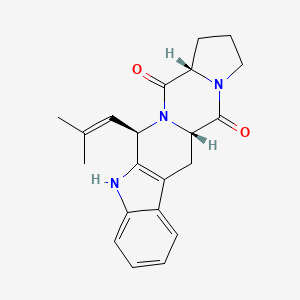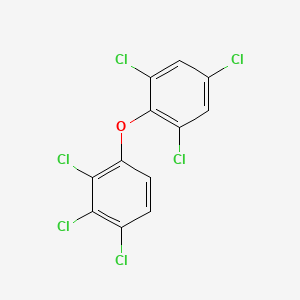![molecular formula C20H9F15O2 B14332874 [1,1'-Biphenyl]-3-yl pentadecafluorooctanoate CAS No. 110262-36-7](/img/structure/B14332874.png)
[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-3-yl pentadecafluorooctanoate: is a synthetic organic compound characterized by a biphenyl group attached to a pentadecafluorooctanoate moiety. This compound is notable for its unique chemical structure, which combines the aromatic biphenyl with a highly fluorinated alkyl chain, imparting distinct physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate typically involves the esterification of [1,1’-biphenyl]-3-ol with pentadecafluorooctanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also integral to industrial processes to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The biphenyl moiety can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, although the highly fluorinated chain is generally resistant to reduction.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Biphenyl quinones
Reduction: Reduced biphenyl derivatives
Substitution: Halogenated biphenyl compounds
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate is used as a model compound to study the effects of fluorination on aromatic systems. Its unique structure makes it a valuable reference in the development of new fluorinated materials.
Biology
The compound’s fluorinated chain imparts hydrophobic properties, making it useful in studying membrane interactions and protein-lipid interactions in biological systems.
Medicine
Research into the biomedical applications of [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate includes its potential use in drug delivery systems, where its hydrophobic nature can aid in the encapsulation and controlled release of therapeutic agents.
Industry
In industry, the compound is explored for its potential in creating advanced materials with unique surface properties, such as non-stick coatings and water-repellent surfaces.
Mecanismo De Acción
The mechanism by which [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate exerts its effects is largely dependent on its interaction with molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the fluorinated chain can interact with hydrophobic regions, altering the conformation and function of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- [1,1’-Biphenyl]-4-yl pentadecafluorooctanoate
- [1,1’-Biphenyl]-2-yl pentadecafluorooctanoate
- [1,1’-Biphenyl]-3-yl perfluorooctanoate
Uniqueness
Compared to its analogs, [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate is unique due to the position of the biphenyl attachment, which influences its reactivity and interaction with other molecules. The specific placement of the biphenyl group can affect the compound’s physical properties, such as melting point and solubility, making it distinct in its applications.
Propiedades
Número CAS |
110262-36-7 |
|---|---|
Fórmula molecular |
C20H9F15O2 |
Peso molecular |
566.3 g/mol |
Nombre IUPAC |
(3-phenylphenyl) 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |
InChI |
InChI=1S/C20H9F15O2/c21-14(22,13(36)37-12-8-4-7-11(9-12)10-5-2-1-3-6-10)15(23,24)16(25,26)17(27,28)18(29,30)19(31,32)20(33,34)35/h1-9H |
Clave InChI |
PFGXNEBHAPDZPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC=C2)OC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde](/img/structure/B14332792.png)
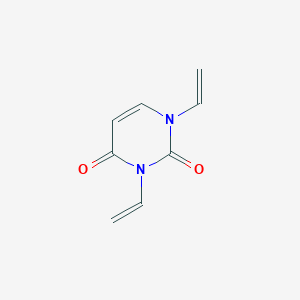
![[Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile](/img/structure/B14332802.png)
![Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester](/img/structure/B14332810.png)
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride](/img/structure/B14332814.png)
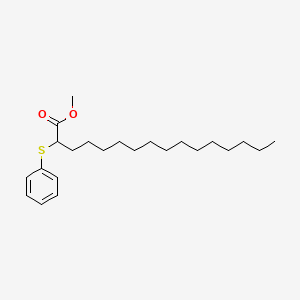

![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14332848.png)
![Bis[bis(diphenylphosphanyl)methyl]mercury](/img/structure/B14332849.png)
